7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-14(2)12-26-8-10-27(11-9-26)20-23-18-17(19(29)24-21(30)25(18)3)28(20)13-15-6-4-5-7-16(15)22/h4-7H,1,8-13H2,2-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNYSRLKFHGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with significant potential in pharmacological applications. It is primarily recognized for its role as a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is crucial in regulating the cell cycle. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and efficacy against various cancer cell lines.
- Molecular Formula : C21H25FN6O2
- Molecular Weight : 412.469 g/mol
- IUPAC Name : 7-[(4-fluorophenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
The primary mechanism through which 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione exerts its biological effects is through the inhibition of CDK2. CDK2 is a key regulator of the cell cycle, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2 activity, this compound can effectively halt cell division in cancerous cells.
Key Points:
- Inhibition of CDK2 : Disruption of normal cell cycle progression.
- Impact on Cancer Cells : Leads to cytotoxic effects particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that the compound demonstrates:
- High Bioavailability : Effective concentration levels achieved in target tissues.
- Metabolism : Primarily via hepatic pathways, with potential for interactions with other drugs metabolized by similar enzymes.
Biological Activity Data
The following table summarizes the biological activity findings related to 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 5.0 | CDK2 Inhibition | |
| HCT-116 | 4.5 | CDK2 Inhibition | |
| A549 | 10.0 | Induction of Apoptosis | |
| HeLa | 6.0 | Cell Cycle Arrest |
Study 1: Efficacy Against MCF-7 Cells
In vitro studies have demonstrated that treatment with 7-(2-fluorobenzyl)-3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione resulted in significant apoptosis in MCF-7 cells. The study indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-xL.
Study 2: Impact on HCT-116 Cells
Another study focused on HCT-116 cells revealed that this compound not only inhibited cell proliferation but also caused a G1 phase arrest. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Compound A : 1,3,7-Trimethyl-8-(4-(prop-2-ynyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione ()
- Key Differences : The piperazine bears a propargyl group instead of 2-methylallyl.
- Synthesis : Prepared via alkylation of 8-PC with propargyl tosylate (65% yield) .
- Physicochemical Properties :
- Melting Point: 165–167°C
- LogP (Calc.): ~2.1 (vs. ~2.5 for the target compound due to 2-methylallyl’s higher lipophilicity).
Compound B : 7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione ()
- Key Differences : 2-Chlorobenzyl substituent and phenyl-piperazine.
- Impact : Chlorine’s larger atomic radius and lower electronegativity vs. fluorine may reduce metabolic stability but enhance hydrophobic interactions. The phenyl group on piperazine increases aromaticity, favoring π-π stacking .
Compound C : 7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione ()
Substituent Variations on the Benzyl Group
Compound D : 7-Benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione ()
- Key Differences : Unsubstituted benzyl at the 7-position and 4-fluorobenzyl on piperazine.
- Impact: The absence of fluorine on the benzyl group may decrease metabolic resistance.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
